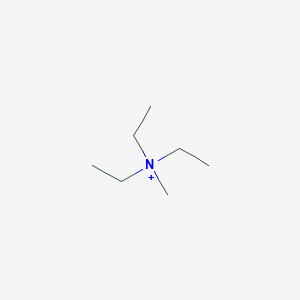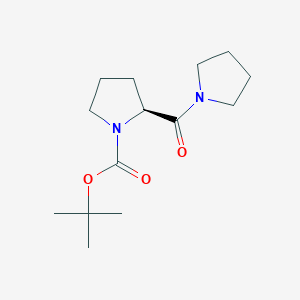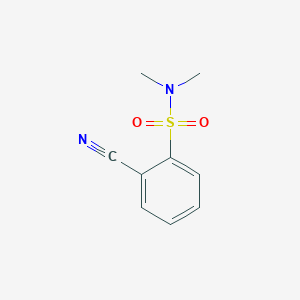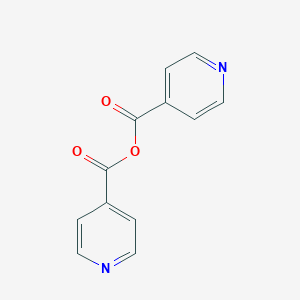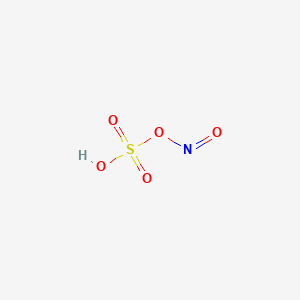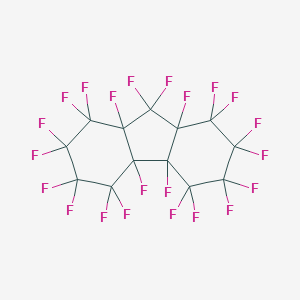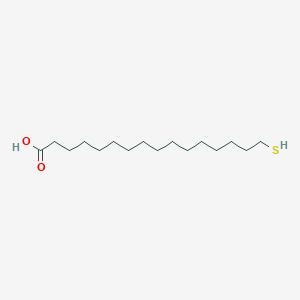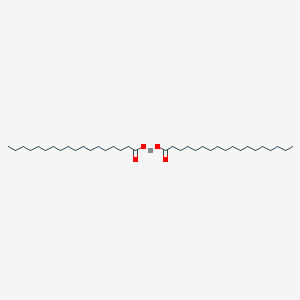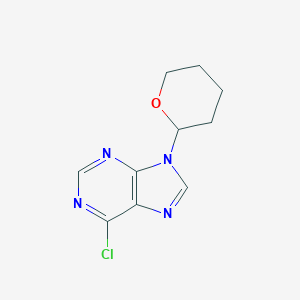
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
C–H Bond Activation
This compound acts as a regiospecific nucleophile that forms an intermediate in C–H bond activation processes. The chloride ion serves as a nucleophile, leading to the formation of organocuprate and glyoxylate intermediates .
DNA Binding and RNA Synthesis Inhibition
“6-Chloro-9-(tetrahydro-2H-pyran-2-yl)purine” has been reported to bind to DNA and inhibit RNA synthesis, which can induce cell death through apoptosis .
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray . In case of skin or eye contact, or if inhaled, specific first aid measures should be taken .
Mecanismo De Acción
Target of Action
The primary target of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, also known as 6CPP, is DNA . It is a nucleoside analog that binds to DNA and inhibits RNA synthesis .
Mode of Action
6CPP acts as a C–H bond regiospecific nucleophile . It forms the 6-chloro 9-(tetrahydro-2H-pyran-2-yl)purine intermediate . The chloride ion acts as a nucleophile in the first step of this process, which results in the formation of an organocuprate and glyoxylate .
Biochemical Pathways
The compound’s interaction with DNA leads to the inhibition of RNA synthesis . This disruption of the normal biochemical pathways within the cell can lead to cell death by apoptosis or necrosis .
Pharmacokinetics
Its effectiveness in treating human cell lines suggests it has sufficient bioavailability .
Result of Action
The binding of 6CPP to DNA and the subsequent inhibition of RNA synthesis lead to cell death, either by apoptosis or necrosis . This makes 6CPP effective for treating various types of cancer .
Propiedades
IUPAC Name |
6-chloro-9-(oxan-2-yl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTASPNCKDPSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240654 | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
CAS RN |
7306-68-5 | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7306-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine in organic synthesis?
A1: 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine serves as a valuable building block in organic synthesis, particularly for constructing modified purine derivatives. Its significance lies in the presence of the chlorine atom at the 6th position and the tetrahydropyran (THP) protecting group on the 9th position. These features allow for further functionalization of the purine scaffold. For example, researchers have successfully used this compound to synthesize 6-chloro-2-iodopurine, a versatile precursor for introducing various substituents onto the purine core []. This methodology highlights the compound's potential in developing new purine-based molecules with diverse biological activities.
Q2: How does the regiospecific lithiation of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine contribute to its synthetic utility?
A2: A key advantage of this compound is its ability to undergo regioselective lithiation at the 2nd and 8th positions [, ]. This selectivity is crucial because it allows for the controlled introduction of various substituents at these specific positions. Researchers have demonstrated the use of Harpoon's base and tributyltin chloride for a lithiation/quenching sequence, achieving high regioselectivity []. This controlled functionalization is essential for exploring structure-activity relationships (SAR) and developing purine-based compounds with tailored properties.
Q3: What insights have been gained from the structural characterization of 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and its derivatives?
A3: The molecular structure of both 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine and its dihalogenated derivative, 6-chloro-2-iodopurine, has been confirmed using single-crystal X-ray diffraction []. This information is invaluable for understanding the compound's conformation and its potential interactions with biological targets. Additionally, NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, have played a crucial role in confirming the regioselectivity of synthetic transformations involving this compound []. This data ensures the accuracy of the synthetic methodologies and provides valuable information for designing further modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


